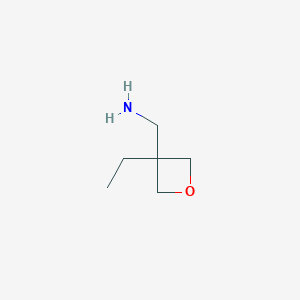

(3-Ethyloxetan-3-YL)methanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-ethyloxetan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6(3-7)4-8-5-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPPDJLROCFNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Ethyloxetan-3-YL)methanamine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely valuable motif.[1] Its inherent characteristics—a strained four-membered ring system containing an oxygen atom—impart a distinct three-dimensionality, polarity, and metabolic stability to parent molecules.[2][3] (3-Ethyloxetan-3-YL)methanamine, a primary amine featuring this privileged scaffold, represents a key building block for the synthesis of next-generation therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for scientists engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule characterized by a quaternary carbon at the 3-position of the oxetane ring, substituted with both an ethyl group and an aminomethyl group. This substitution pattern is crucial for its utility as a bioisosteric replacement for more common, and often less favorable, functional groups in drug candidates.

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 929900-20-9 | [4][5][6] |

| Molecular Formula | C₆H₁₃NO | [7] |

| Molecular Weight | 115.17 g/mol | [7] |

| Predicted XlogP | -0.1 | [7] |

| Monoisotopic Mass | 115.09972 Da | [7] |

| Appearance | Colorless to light yellow liquid (inferred) | N/A |

| Boiling Point | Not determined | N/A |

| Density | Not determined | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Synthesis and Reaction Chemistry

The synthesis of this compound is not widely detailed in standard chemical literature, but key patent documents outline a viable synthetic pathway. A notable method involves a two-step conversion from the corresponding alcohol, (3-ethyloxetan-3-yl)methanol.[8]

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: A Two-Step Synthesis

The following protocol is based on the methodology described in patent literature for the synthesis of 3-substituted oxetane methanamines.[8]

Step 1: Synthesis of the Mesylate Intermediate

-

To a stirred solution of (3-ethyloxetan-3-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a tertiary amine base such as triethylamine (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of a sulfonyl chloride, such as methanesulfonyl chloride, converts the primary hydroxyl group into a good leaving group (mesylate). The reaction is performed at low temperature to control the exothermic reaction and prevent side reactions. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.

Step 2: Amination to Yield this compound

-

Dissolve the crude sulfonate ester from the previous step in a suitable solvent, such as a solution of ammonia in methanol or in a pressure vessel with liquid ammonia.

-

Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the nucleophilic substitution, typically ranging from 60 to 100 °C.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction vessel and carefully vent any excess pressure.

-

Concentrate the reaction mixture to remove the solvent and excess ammonia.

-

Purify the resulting crude amine by distillation under reduced pressure or by column chromatography to obtain this compound.

Self-Validating System: The progress of each step can be reliably monitored by standard analytical techniques (TLC, GC, LC-MS). The identity and purity of the final product should be confirmed by spectroscopic analysis.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the oxetane ring (typically appearing as multiplets in the 4.0-5.0 ppm region), and the aminomethyl protons (a singlet or AB quartet adjacent to the quaternary center). The N-H protons of the primary amine will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The quaternary carbon of the oxetane ring and the carbons bonded to the oxygen and nitrogen atoms will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit key absorptions for a primary amine, including:

-

N-H stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹.

-

N-H bending (scissoring): A band around 1590-1650 cm⁻¹.

-

C-N stretching: A weak to medium band in the 1020-1250 cm⁻¹ region. The spectrum will also show characteristic C-H stretching bands for the alkyl groups below 3000 cm⁻¹ and a prominent C-O-C stretching band for the oxetane ether linkage.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (115.17). A key fragmentation pathway for primary amines is the alpha-cleavage, which for this molecule would lead to the loss of an ethyl radical to form a stable iminium cation.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound moiety into drug candidates can offer several strategic advantages:

-

Bioisosterism: The 3,3-disubstituted oxetane can act as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can block metabolic oxidation at that position while improving aqueous solubility and reducing lipophilicity, in contrast to the often lipophilic gem-dimethyl group.[2][3]

-

Modulation of Physicochemical Properties: The polar oxetane ring can enhance aqueous solubility and reduce the pKa of a nearby basic nitrogen, which can be beneficial for optimizing oral absorption and reducing off-target effects, such as hERG channel inhibition.[9]

-

Improved Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its placement can shield adjacent functional groups from enzymatic attack.[1]

-

Enhanced Target Binding: The rigid, three-dimensional nature of the oxetane scaffold can provide a vector for substituents that can explore new regions of a protein binding pocket, potentially leading to improved potency and selectivity.[3]

Figure 3: Logic diagram illustrating the role of this compound in lead optimization.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for the closely related (3-Methyloxetan-3-yl)methanamine (CAS 153209-97-3) provides guidance on handling.[10][11] This class of compounds should be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements (inferred):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

-

Storage:

-

Store in a well-ventilated place. Keep cool. Keep container tightly closed.

-

-

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.

-

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its unique structural and electronic properties, conferred by the 3,3-disubstituted oxetane ring, offer medicinal chemists a powerful tool to address common challenges in lead optimization, including poor solubility, metabolic instability, and high lipophilicity. While detailed experimental data for this specific compound remains limited in the public domain, its synthesis is accessible through established methods. The strategic incorporation of this moiety holds significant promise for the development of safer and more effective medicines.

References

- ChemBK. (3-Methyloxetan-3-yl)methanamine.

- PubChem. (3-Methyloxetan-3-yl)methanamine. National Institutes of Health.

- Rhenium Bio Science. This compound 97%.

- PubChem. (Oxetan-3-yl)methanamine. National Institutes of Health.

- Chem-Gold. This compound [929900-20-9] 97%.

- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

- Supplementary Information - The Royal Society of Chemistry.

- PubChemLite. This compound (C6H13NO).

- United States Patent and Trademark Office. Patent Public Search.

- NIST WebBook. 3-Ethyl-3-hydroxymethyl oxetane.

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC - PubMed Central.

- Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine.

- United States Patent and Trademark Office. Search for patents.

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.

- J-PlatPat | WIPO Inspire.

- Oxetanes in Drug Discovery Campaigns. PMC - NIH.

- Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine.

- United States Patent and Trademark Office. Patent Public Search.

- Synthetic oxetanes in drug discovery: where are we in 2025? PubMed.

- Japan Patent Office.

- Biological activity of compounds 30003-30007 and 40003-40007. ResearchGate.

- Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius.

- C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.

- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H.

- Ethanamine, N-ethyl-N-methyl- - the NIST WebBook.

- Ethanamine, N-methyl- - the NIST WebBook.

- (oxetan-3-yl)methanamine (C4H9NO). PubChemLite.

- C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Doc Brown's Chemistry.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. chem-gold.com [chem-gold.com]

- 6. 929900-20-9 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 8. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 9. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(3-Methyloxetan-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (3-Ethyloxetan-3-yl)methanamine, CAS Number 1363383-14-5

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of the Oxetane Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the more recent entrants to the medicinal chemist's toolbox, the oxetane ring has rapidly gained prominence. This strained four-membered cyclic ether is no longer a chemical curiosity but a validated structural motif capable of addressing key challenges in drug design. Its incorporation into lead compounds can significantly enhance aqueous solubility, improve metabolic stability, and modulate basicity, all while maintaining or improving target engagement.[1][2][3]

This guide focuses on a specific, yet important, example of this class: 3-ethyloxetan-3-amine (CAS Number: 1363383-14-5). We will delve into its chemical and physical properties, explore plausible synthetic routes based on established methodologies for 3,3-disubstituted oxetanes, and contextualize its potential applications within the broader, compelling narrative of oxetanes in pharmaceutical research. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this promising building block in their own discovery programs.

Physicochemical Properties of 3-Ethyloxetan-3-amine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. For 3-ethyloxetan-3-amine, the available data, primarily from chemical suppliers, provides a solid baseline for its characterization.

| Property | Value | Source(s) |

| CAS Number | 1363383-14-5 | [4] |

| IUPAC Name | 3-ethyloxetan-3-amine | [4] |

| Synonyms | 3-Ethyl-oxetan-3-ylamine | [4] |

| Molecular Formula | C₅H₁₁NO | [4] |

| Molecular Weight | 101.15 g/mol | [4] |

| Boiling Point | 127.6°C at 760 mmHg | [4] |

| Appearance | Not specified (likely a liquid) | |

| Purity | ≥98% (as offered by suppliers) | [4] |

A related and often utilized form of this compound is its hydrochloride salt, 3-ethyloxetan-3-amine hydrochloride (CAS Number: 1379288-48-8). The salt form typically offers improved handling and stability.

| Property | Value | Source(s) |

| CAS Number | 1379288-48-8 | [5] |

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 g/mol | |

| Storage | 2-8°C, inert atmosphere |

The Strategic Role of the 3,3-Disubstituted Oxetane Core in Drug Design

The true value of 3-ethyloxetan-3-amine lies in the unique properties of its core structure. The 3,3-disubstituted oxetane motif is a powerful tool for medicinal chemists for several key reasons:

-

Bioisosterism: The oxetane ring is an effective bioisostere for the gem-dimethyl group and the carbonyl group.[4][6] Replacing a gem-dimethyl group, often used to block metabolic oxidation, with an oxetane can prevent an undesirable increase in lipophilicity.[4] As a carbonyl surrogate, it mimics the polarity and hydrogen-bond accepting capability but with enhanced metabolic stability.[6]

-

Solubility Enhancement: The inherent polarity of the ether oxygen in the strained four-membered ring significantly improves aqueous solubility, a critical factor for oral bioavailability.

-

Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, offering an advantage over more labile functional groups.

-

Lipophilicity (LogD) Reduction: The introduction of an oxetane can lower the octanol-water distribution coefficient (LogD), which can be beneficial for reducing off-target effects and improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

-

pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of an adjacent amine.[7] Placing an oxetane alpha to an amine, as in 3-ethyloxetan-3-amine, can be a deliberate strategy to mitigate issues associated with high basicity, such as hERG channel inhibition.[2]

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target selectivity and allows for exploration of new chemical space.[1][7]

Plausible Synthetic Pathways for 3-Ethyloxetan-3-amine

A potential two-step synthetic approach is outlined below:

Step 1: Ethyl Grignard Addition to Oxetan-3-one

The first step would involve the nucleophilic addition of an ethyl group to the carbonyl of oxetan-3-one. This is a standard organometallic reaction that would yield the tertiary alcohol, 3-ethyl-oxetan-3-ol.

Caption: Step 1: Synthesis of 3-ethyl-oxetan-3-ol.

Step 2: Conversion of the Hydroxyl Group to an Amine

The tertiary hydroxyl group of 3-ethyl-oxetan-3-ol can then be converted to the desired primary amine. A common method for this transformation is the Ritter reaction, followed by hydrolysis. Alternatively, conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide and subsequent reduction would also yield the target amine. A more direct, albeit potentially challenging, approach could involve a Mitsunobu reaction with a protected amine equivalent.

A plausible sequence involves activation of the hydroxyl group and subsequent displacement with an amine source.

Caption: Step 2: Conversion to the final product.

It is important to note that the strained nature of the oxetane ring requires careful selection of reaction conditions to avoid ring-opening, particularly under strongly acidic conditions.[8]

Experimental Protocols: A Generalized Approach

The following are generalized, step-by-step methodologies for the key transformations described above, adapted from literature procedures for similar 3,3-disubstituted oxetanes.

Protocol 1: Synthesis of 3-Ethyl-oxetan-3-ol

-

To a solution of oxetan-3-one in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-ethyl-oxetan-3-ol.

Protocol 2: Synthesis of 3-Ethyloxetan-3-amine via an Azide Intermediate

-

Dissolve 3-ethyl-oxetan-3-ol in dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0°C for 1-2 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration, concentrate the solution and dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide and heat the mixture (e.g., to 60-80°C) until the reaction is complete (monitor by TLC).

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate to give the crude 3-azido-3-ethyloxetane.

-

Dissolve the crude azide in methanol or ethanol, add a palladium on carbon (Pd/C) catalyst, and subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas or a Parr hydrogenator) until the azide is fully reduced.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude amine by distillation or column chromatography to obtain 3-ethyloxetan-3-amine.

Applications and Future Outlook

While specific, published applications of 3-ethyloxetan-3-amine are not yet prevalent, its value as a building block in drug discovery is clear. The combination of an ethyl group and an amine on a 3-substituted oxetane core provides a versatile scaffold for library synthesis. The primary amine serves as a handle for further functionalization, such as amide bond formation, reductive amination, or sulfonylation, to explore structure-activity relationships (SAR).

Given the demonstrated success of incorporating the oxetane motif to enhance drug-like properties, it is highly probable that 3-ethyloxetan-3-amine and similar building blocks are being utilized in undisclosed, proprietary drug discovery programs. As more oxetane-containing compounds advance through clinical trials and enter the market, the demand for and documentation of such valuable intermediates are expected to grow.

Conclusion

3-Ethyloxetan-3-amine (CAS 1363383-14-5) represents a confluence of desirable features for modern medicinal chemistry. Its structure embodies the advantages of the oxetane ring—polarity, metabolic stability, and three-dimensionality—with the synthetic versatility of a primary amine. While detailed synthetic and application data for this specific molecule remain sparse in the public domain, the foundational principles of oxetane chemistry provide a clear roadmap for its synthesis and a compelling rationale for its use. For researchers and drug developers aiming to optimize lead compounds and explore novel chemical space, 3-ethyloxetan-3-amine stands as a valuable and strategically important building block.

References

- Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery.

- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

- Verhoest, P. R. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry.

- Litskan, E. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes.

- BLD Pharm. (n.d.). 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride.

- African Rock Art. (n.d.). 3-Ethyloxetan-3-amine hydrochloride.

- Synblock. (n.d.). CAS 1363383-14-5 | 3-Ethyl-3-oxetanamine.

- Vigo, D. et al. (2016). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Burkhard, J. A. et al. (2010). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 51(41), 5480-5482.

- Mendes, Z. et al. (2005). Process for making ethoxylated amine compounds.

- Sumitomo Chemical Company. (1980). Synthesis of amines.

- Smolecule. (2023). Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4.

- Jiangsu Hengrui Medicine Co., Ltd. (2022). Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.

- Stepan, A. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12391-12425.

- Chen, J. et al. (2007). C-Aryl glucoside SGLT2 inhibitors and method.

- Blanco Fernandez, B. et al. (2005). Process for the preparation of tamsulosin and intermediates thereof.

- BLD Pharm. (n.d.). 1448960-73-3|3-Ethyl-N-methyloxetan-3-amine.

- Ambeed. (n.d.). 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane.

- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2014). The synthetic method of triethylamine and used catalyst.

Sources

- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. d-nb.info [d-nb.info]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-3-oxetanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Ethyl-3-oxetanamine, a valuable building block in medicinal chemistry. The oxetane motif is of significant interest in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as solubility and metabolic stability. This document details two robust synthetic routes starting from the readily accessible precursor, 3-ethyl-3-(hydroxymethyl)oxetane. Each route is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes. The guide is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable synthesis of this important amine.

Introduction: The Significance of the Oxetane Moiety in Drug Discovery

The four-membered oxygen-containing heterocycle, oxetane, has emerged as a privileged scaffold in modern drug design. Its unique conformational properties and ability to act as a hydrogen bond acceptor, while maintaining a low molecular weight, make it an attractive surrogate for more common functional groups. The incorporation of an oxetane ring can lead to significant improvements in a molecule's aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of drug candidates. 3-Ethyl-3-oxetanamine, in particular, offers a versatile handle for the introduction of the 3-ethyl-3-oxetanylmethyl moiety into a wide range of molecular architectures, making it a highly sought-after intermediate in the synthesis of novel therapeutics.

This guide will explore two primary and efficacious synthetic strategies for the preparation of 3-Ethyl-3-oxetanamine, commencing with the synthesis of the key starting material, 3-ethyl-3-(hydroxymethyl)oxetane.

Part 1: Synthesis of the Precursor: 3-Ethyl-3-(hydroxymethyl)oxetane

A reliable and scalable synthesis of 3-ethyl-3-(hydroxymethyl)oxetane is crucial for the successful production of the target amine. A well-established method involves the reaction of trimethylolpropane with diethyl carbonate.[1]

Reaction Scheme:

Caption: Synthesis of 3-Ethyl-3-(hydroxymethyl)oxetane.

Experimental Protocol: Synthesis of 3-Ethyl-3-(hydroxymethyl)oxetane

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimethylolpropane (134.17 g, 1.0 mol), diethyl carbonate (118.13 g, 1.0 mol), and a catalytic amount of potassium hydroxide (0.56 g, 0.01 mol) in absolute ethanol (10 mL).[1]

-

Heat the mixture to reflux at approximately 110 °C for 1-2 hours.

-

After the initial reflux period, begin to distill off the ethanol. Continue the distillation, gradually increasing the oil bath temperature to 140 °C to remove all volatile components.

-

Once the distillation ceases, apply a vacuum to the system for approximately 1 hour to ensure the complete removal of any remaining solvent.

-

Increase the temperature of the oil bath to above 185 °C and collect the product by vacuum distillation. The distilled product, 3-ethyl-3-(hydroxymethyl)oxetane, is a colorless liquid.[1]

| Parameter | Value | Reference |

| Typical Yield | >85% | [1] |

| Boiling Point | 96 °C @ 4 mmHg | [2] |

| Appearance | Colorless liquid | [1] |

Part 2: Synthetic Routes to 3-Ethyl-3-oxetanamine

Two principal synthetic routes from 3-ethyl-3-(hydroxymethyl)oxetane will be detailed:

-

Route A: Conversion of the alcohol to a sulfonate ester, followed by direct amination.

-

Route B: Conversion of the alcohol to an azide, followed by reduction to the amine.

Caption: Overview of Synthetic Routes to 3-Ethyl-3-oxetanamine.

Route A: Sulfonate Ester Formation and Direct Amination

This route involves the activation of the primary alcohol as a sulfonate ester (tosylate or mesylate), creating a good leaving group for subsequent nucleophilic substitution with ammonia.

Step A1: Tosylation of 3-Ethyl-3-(hydroxymethyl)oxetane

The conversion of the primary alcohol to a tosylate is a standard procedure that proceeds with high efficiency.

Reaction Mechanism: The lone pair of the alcohol's oxygen atom attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, with a base such as pyridine acting as a proton scavenger and catalyst.

Experimental Protocol: Synthesis of (3-Ethyl-oxetan-3-yl)methyl 4-methylbenzenesulfonate

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-ethyl-3-(hydroxymethyl)oxetane (11.62 g, 0.1 mol) in anhydrous pyridine (50 mL) and cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise, maintaining the temperature below 5 °C.[3]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, and then at room temperature overnight.

-

Pour the reaction mixture into a beaker containing crushed ice (200 g) and stir vigorously.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under high vacuum to yield (3-ethyl-oxetan-3-yl)methyl 4-methylbenzenesulfonate as a white solid.

| Parameter | Value | Reference |

| Reagents | p-Toluenesulfonyl chloride, Pyridine | [3] |

| Typical Yield | 80-90% | [3] |

| Appearance | White solid | [3] |

Step A2: Amination of (3-Ethyl-oxetan-3-yl)methyl 4-methylbenzenesulfonate

The tosylate is displaced by ammonia in a nucleophilic substitution reaction to yield the final product.

Experimental Protocol: Synthesis of 3-Ethyl-3-oxetanamine

-

Place (3-ethyl-oxetan-3-yl)methyl 4-methylbenzenesulfonate (27.03 g, 0.1 mol) in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (7 N, 150 mL).

-

Heat the sealed vessel to 80-90 °C and maintain this temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 3-Ethyl-3-oxetanamine as a colorless liquid.

| Parameter | Value |

| Reagents | Ammonia in Methanol |

| Expected Yield | Moderate to good |

| Purification | Fractional distillation |

Route B: Azide Formation and Subsequent Reduction

This alternative route also proceeds via a sulfonate ester intermediate, which is then converted to an azide. The azide is subsequently reduced to the primary amine. This method is often favored due to the high nucleophilicity of the azide ion and the clean reduction of the resulting azide.

Step B1: Mesylation of 3-Ethyl-3-(hydroxymethyl)oxetane

Mesylation is an alternative to tosylation for activating the alcohol.

Experimental Protocol: Synthesis of (3-Ethyl-oxetan-3-yl)methyl methanesulfonate

-

Dissolve 3-ethyl-3-(hydroxymethyl)oxetane (11.62 g, 0.1 mol) and triethylamine (15.2 mL, 0.11 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add methanesulfonyl chloride (8.5 mL, 0.11 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step B2: Synthesis of 3-Ethyl-3-(azidomethyl)oxetane

The mesylate is converted to the corresponding azide by nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of 3-Ethyl-3-(azidomethyl)oxetane

-

Dissolve the crude (3-ethyl-oxetan-3-yl)methyl methanesulfonate (from the previous step, ~0.1 mol) in N,N-dimethylformamide (DMF, 100 mL).[4]

-

Add sodium azide (9.75 g, 0.15 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.[4]

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude 3-ethyl-3-(azidomethyl)oxetane. This product can be purified by column chromatography if necessary.

Step B3: Reduction of 3-Ethyl-3-(azidomethyl)oxetane to 3-Ethyl-3-oxetanamine

Two common methods for the reduction of the azide are the Staudinger reduction and catalytic hydrogenation.

The Staudinger reduction is a mild and efficient method for converting azides to amines using a phosphine reagent.[5]

Reaction Mechanism: The triphenylphosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses dinitrogen gas to form an iminophosphorane, which is subsequently hydrolyzed to the amine and triphenylphosphine oxide.[6]

Caption: Mechanism of the Staudinger Reduction.

-

Dissolve 3-ethyl-3-(azidomethyl)oxetane (~0.1 mol) in a mixture of tetrahydrofuran (THF, 200 mL) and water (20 mL).[7]

-

Add triphenylphosphine (28.85 g, 0.11 mol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether to remove the triphenylphosphine oxide byproduct.

-

Acidify the aqueous layer with concentrated HCl and wash with diethyl ether.

-

Basify the aqueous layer with a concentrated NaOH solution and extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 3-Ethyl-3-oxetanamine.

Catalytic hydrogenation is a clean and effective method for azide reduction.

-

Dissolve 3-ethyl-3-(azidomethyl)oxetane (~0.1 mol) in ethanol or methanol (100 mL).

-

Add 10% Palladium on carbon (Pd/C, ~1 g) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the system with hydrogen (e.g., 50 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain 3-Ethyl-3-oxetanamine.

Conclusion

This guide has outlined two reliable and experimentally validated synthetic routes for the preparation of 3-Ethyl-3-oxetanamine, a key building block for pharmaceutical research and development. The choice between the direct amination route and the azide reduction route will depend on laboratory-specific considerations, including reagent availability, safety protocols, and desired scale. Both pathways, however, provide a clear and efficient means to access this valuable compound, starting from the readily available precursor, 3-ethyl-3-(hydroxymethyl)oxetane. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize 3-Ethyl-3-oxetanamine and explore its potential in the design of next-generation therapeutics.

References

- (No specific reference provided in the prompt for this st

- (No specific reference provided in the prompt for this st

- Wikipedia. Staudinger reaction. [Link]

- (No specific reference provided in the prompt for this st

- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane. [Link]

- (No specific reference provided in the prompt for this st

- Organic Syntheses. Working with Hazardous Chemicals. [Link]

- National Center for Biotechnology Information. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. [Link]

- Organic Chemistry Portal. Staudinger Reaction. [Link]

Sources

- 1. 3-Ethyl-3-oxetanemethanol synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. Staudinger Reaction [organic-chemistry.org]

- 7. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of (3-Ethyloxetan-3-YL)methanamine and its Derivatives in Drug Discovery

Abstract

(3-Ethyloxetan-3-YL)methanamine represents a fascinating chemical scaffold that, while not extensively characterized as a standalone therapeutic, embodies a structural motif of significant interest in modern medicinal chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, has become a valuable strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive exploration of the potential mechanisms of action for compounds incorporating the this compound moiety. Rather than focusing on a single, unsubstantiated pathway, we will delve into the fundamental principles of how this structural unit can influence biological activity. We will explore its role as a bioisosteric replacement, its impact on molecular interactions, and present a systematic approach to elucidating the precise mechanism of action for novel compounds containing this fragment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetane-containing molecules in their therapeutic discovery programs.

Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxetane ring has emerged from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[3] Its utility lies in its ability to confer a range of desirable properties upon a parent molecule, often leading to improved drug-like characteristics.[4] Unlike more traditional ring systems, the strained four-membered ether offers a unique combination of polarity, metabolic stability, and three-dimensionality.[2]

Key advantages of incorporating an oxetane ring include:

-

Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, often dramatically improving the solubility of lipophilic compounds.[5]

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities it might replace, such as gem-dimethyl or carbonyl groups.[5] This can lead to a longer half-life and improved pharmacokinetic profile.

-

Reduced Lipophilicity: In many instances, the introduction of an oxetane can decrease the overall lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving absorption.

-

Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane can reduce the basicity of the nitrogen atom.[2] This can be crucial for optimizing interactions with biological targets and improving cell permeability.

-

Structural Rigidity: The puckered conformation of the oxetane ring introduces a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving target affinity.

The this compound fragment combines the benefits of the oxetane ring with a primary amine, a common pharmacophore for interacting with a wide range of biological targets. The ethyl group at the 3-position provides additional steric bulk and lipophilicity, which can be tailored to fit specific binding pockets.

Postulated Mechanisms of Action: A Framework for Investigation

Given the absence of specific biological data for this compound itself, we will outline several plausible mechanisms of action based on the known roles of similar chemical structures in drug discovery. The following sections will serve as a roadmap for researchers aiming to characterize novel compounds containing this moiety.

Bioisosteric Replacement and Modulation of Known Pharmacophores

One of the most common applications of the oxetane motif is as a bioisostere for other chemical groups.[3][6] A bioisosteric replacement involves substituting one chemical group with another that produces a similar biological effect. The this compound moiety can be envisioned as a bioisostere for several well-established pharmacophores.

Table 1: Potential Bioisosteric Replacements for the this compound Moiety

| Original Pharmacophore | Bioisosteric Replacement | Rationale for Replacement | Potential Therapeutic Targets |

| gem-Dimethylpropylamine | This compound | The oxetane replaces the gem-dimethyl group to increase solubility and metabolic stability while maintaining a similar steric profile.[5] | GPCRs, Ion Channels |

| Carbonyl-containing amines | This compound | The oxetane serves as a non-reducible surrogate for a carbonyl group, improving metabolic stability and potentially altering hydrogen bonding patterns.[3] | Proteases, Kinases |

| Morpholine derivatives | Spirocyclic oxetanes analogous to the core structure | Spirocyclic oxetanes can mimic the solubilizing properties of morpholine while offering a different vector for substitution.[5] | Various |

The primary amine of this compound is a key feature, capable of forming ionic bonds and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. The oxetane's oxygen can also act as a hydrogen bond acceptor.

Hypothetical Target Classes and Signaling Pathways

Based on the structural features of this compound, we can hypothesize its interaction with several major classes of drug targets.

-

G-Protein Coupled Receptors (GPCRs): Many aminergic GPCRs recognize ligands with a primary or secondary amine. The this compound moiety could serve as a novel scaffold for ligands targeting adrenergic, dopaminergic, or serotonergic receptors.

-

Ion Channels: Amine-containing compounds are well-known modulators of various ion channels, including sodium, potassium, and calcium channels. The specific conformation and electrostatic potential of the oxetane ring could confer selectivity for a particular channel subtype.

-

Enzymes (Kinases, Proteases, etc.): The amine could anchor the molecule in the active site of an enzyme, while the oxetane and ethyl groups could occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound containing the this compound moiety, assuming it acts as a GPCR antagonist.

Caption: Hypothetical GPCR antagonism by an oxetane-containing compound.

Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

Determining the precise mechanism of action of a novel compound is a critical step in drug development. The following outlines a robust, multi-pronged approach to characterizing a molecule containing the this compound fragment.

Initial Target Identification and Validation

The first phase involves identifying the primary biological target of the compound.

Experimental Protocol: Target Identification using Affinity-Based Methods

-

Synthesis of an Affinity Probe: Synthesize a derivative of the this compound-containing compound that incorporates a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the affinity probe with a relevant cell lysate or tissue homogenate that exhibits a biological response to the parent compound.

-

Photo-crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the probe to its binding partners.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe along with its covalently bound proteins.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation: Validate the identified targets using techniques such as siRNA-mediated knockdown, CRISPR/Cas9 gene editing, or by confirming direct binding with the original compound using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for affinity-based target identification.

Cellular and Biochemical Assays

Once a putative target is identified, its interaction with the compound must be characterized at the biochemical and cellular levels.

Table 2: Recommended Assays for Target Characterization

| Assay Type | Purpose | Example Techniques |

| Biochemical Assays | To quantify the direct interaction between the compound and the purified target protein. | - Enzyme kinetics (for enzymes)- Radioligand binding assays- Surface Plasmon Resonance (SPR)- Isothermal Titration Calorimetry (ITC) |

| Cell-Based Assays | To measure the effect of the compound on the target's activity in a cellular context. | - Reporter gene assays- Second messenger assays (e.g., cAMP, Ca2+)- High-content imaging- Electrophysiology (for ion channels) |

| Selectivity Profiling | To assess the compound's specificity for the intended target over other related proteins. | - Kinome-wide screening panels- GPCRome-wide screening panels- Ion channel panels |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the this compound-containing compound over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

-

Kinetic Analysis: Fit the association and dissociation curves to a binding model to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Conclusion and Future Directions

The this compound moiety represents a valuable building block for the design of novel therapeutics. While its specific mechanism of action will be dependent on the overall molecular structure it is incorporated into, its inherent physicochemical properties make it an attractive component for modulating biological targets.[1][2] The systematic approach outlined in this guide, from hypothesis generation based on bioisosterism to rigorous experimental validation, provides a clear path for researchers to unlock the full potential of this promising chemical scaffold. Future work in this area will likely focus on the synthesis of diverse libraries of compounds containing this moiety and their screening against a wide range of biological targets to identify novel drug candidates.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

- Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Drug Discovery.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as versatile building blocks in medicinal chemistry.

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Application of the oxetane motif in the design of a new series of potent and selective γ-secretase inhibitors. Journal of Medicinal Chemistry. [Link]

- Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

- Malkov, A. V., & Kočovský, P. (2012). Oxetanes: from curiosities to versatile building blocks. Chemical Society Reviews. [Link]

- Vo, C., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

(3-Ethyloxetan-3-YL)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable motif in modern drug discovery.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensional character—offers medicinal chemists a powerful tool to overcome common challenges in lead optimization.[2][3] The incorporation of an oxetane moiety can significantly enhance aqueous solubility, modulate lipophilicity, and block sites of metabolic degradation, thereby improving the overall pharmacokinetic profile of a drug candidate.[2][3]

Among the various substituted oxetanes, 3,3-disubstituted derivatives such as (3-ethyloxetan-3-yl)methanamine are of particular interest. The disubstitution at the 3-position enhances the stability of the strained four-membered ring and introduces a key vector for further chemical modification.[4] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, and strategic applications in drug design.

Synthesis and Mechanistic Pathways: Constructing the Oxetane Core

The synthesis of this compound is a multi-step process that begins with the construction of the core oxetane ring, followed by the introduction of the aminomethyl group. The most common and practical approach involves the preparation of the key intermediate, (3-ethyloxetan-3-yl)methanol, which is then converted to the target primary amine.

Synthesis of the Precursor: (3-Ethyloxetan-3-yl)methanol

A robust method for the synthesis of (3-ethyloxetan-3-yl)methanol starts from the readily available trimethylolpropane. The reaction with diethyl carbonate in the presence of a catalytic amount of base, followed by thermal cyclization, affords the desired 3-ethyl-3-hydroxymethyloxetane.

-

Caption: Synthetic workflow for (3-ethyloxetan-3-yl)methanol. */

Experimental Protocol: Synthesis of (3-Ethyloxetan-3-yl)methanol

-

Reaction Setup: A mixture of trimethylolpropane (1 equivalent), diethyl carbonate (1 equivalent), and a catalytic amount of potassium hydroxide in absolute ethanol is refluxed for 1 hour.

-

Solvent Removal: The ethanol and excess diethyl carbonate are removed by distillation.

-

Cyclization: The reaction mixture is heated to a higher temperature (above 185°C) under vacuum to induce cyclization and distill the product.

-

Purification: The collected distillate is the desired (3-ethyloxetan-3-yl)methanol. Further purification can be achieved by fractional distillation.

Conversion to this compound

With the precursor alcohol in hand, the next stage is the introduction of the primary amine. Two primary synthetic routes are commonly employed:

Route A: Sulfonylation followed by Amination

This is a classical and reliable method for converting a primary alcohol to a primary amine. The hydroxyl group is first converted into a good leaving group, typically a tosylate or mesylate, which is then displaced by ammonia.

Route B: Azide-Mediated Synthesis

An alternative route involves the conversion of the alcohol to an azide, followed by reduction to the primary amine. This method can sometimes offer milder reaction conditions and avoid the high pressures often required for direct amination with ammonia.

-

Caption: Synthetic routes to this compound. */

Experimental Protocol: Synthesis of this compound (General Procedure via Sulfonylation)

Note: This is a generalized protocol based on patent literature and may require optimization.[1][5]

-

Sulfonylation: (3-Ethyloxetan-3-yl)methanol (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath. A sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equivalents) is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonate ester.

-

Amination: The crude sulfonate ester is dissolved in a suitable solvent and reacted with a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia in a sealed vessel). The reaction is heated until the starting material is consumed.

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by an appropriate method, such as distillation or column chromatography, to yield this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of (3-Ethyloxetan-3-yl)methanol (Precursor)

| Property | Value | Source |

| CAS Number | 3047-32-3 | [6] |

| Molecular Formula | C₆H₁₂O₂ | [6] |

| Molecular Weight | 116.16 g/mol | [6] |

| Boiling Point | 96 °C at 4 mmHg | [6] |

| Density | 1.019 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.453 | [6] |

Based on the structure of this compound, the following spectroscopic characteristics are expected:

-

¹H-NMR: The spectrum would feature a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the aminomethyl group would likely appear as a singlet, and the four protons of the oxetane ring would exhibit characteristic shifts.

-

¹³C-NMR: The spectrum would show distinct signals for the six carbon atoms: the methyl and methylene carbons of the ethyl group, the quaternary carbon of the oxetane ring, the two equivalent methylene carbons of the oxetane ring, and the methylene carbon of the aminomethyl group.

-

IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations of the primary amine, C-H stretching of the alkyl groups, and the characteristic C-O-C stretching of the oxetane ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure.

Applications in Medicinal Chemistry: A Bioisosteric Scaffold

The primary application of this compound in drug discovery lies in its use as a versatile building block for introducing the 3-ethyl-3-methyloxetane moiety into a larger molecule. This moiety is often employed as a bioisosteric replacement for less favorable functional groups, such as gem-dimethyl or carbonyl groups.

The Rationale for Bioisosteric Replacement:

-

Improved Solubility: The polar oxetane ring can enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.[2]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, leading to improved pharmacokinetic profiles.[3]

-

Reduced Lipophilicity: Replacing a lipophilic group, such as a gem-dimethyl group, with an oxetane can reduce the overall lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving drug-like properties.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the basicity of the adjacent primary amine, which can be advantageous for optimizing binding interactions and pharmacokinetic properties.[2]

-

Caption: Logic of using this compound as a bioisostere. */

While specific, publicly disclosed drug candidates containing the this compound moiety are not readily identifiable, the strategic value of this building block is evident from the numerous patents and publications that describe the synthesis and application of 3,3-disubstituted oxetanes in medicinal chemistry.[2][4] The primary amine handle of this compound allows for its straightforward incorporation into a lead molecule through standard synthetic transformations such as amide bond formation, reductive amination, and urea or sulfonamide formation.

Conclusion and Future Outlook

This compound represents a valuable and increasingly utilized building block in the medicinal chemist's toolbox. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The key value of this compound lies in its ability to introduce the 3-ethyl-3-methyloxetane moiety as a bioisosteric replacement to enhance the drug-like properties of a lead compound. As the demand for drug candidates with improved pharmacokinetic and safety profiles continues to grow, the strategic application of unique and functionalized scaffolds like this compound is expected to play an increasingly important role in the future of drug discovery.

References

- Methods for making oxetan-3-ylmethanamines. WO2013169531A1.

- Methods for making oxetan-3-ylmethanamines. EP2847177A1.

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

- A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.

- Supplementary Information. The Royal Society of Chemistry. [Link]

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]

- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

- 202636 PDFs | Review articles in 13C-NMR.

- Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. PubMed. [Link]

- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC. [Link]

- 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

- Preparation method for oxetane-2-methylamine. EP4194446A1.

- 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 3-Ethyloxetane Derivatives in Drug Discovery

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore novel chemical space. Among the scaffolds that have gained significant traction, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1] Specifically, 3-ethyloxetane derivatives are being increasingly utilized to address common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[2][3]

This guide provides an in-depth analysis of the core physicochemical properties of 3-ethyloxetane derivatives. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern their behavior and provide field-proven insights into their strategic application. We will delve into their role as versatile bioisosteres, their impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and present standardized protocols for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this increasingly important structural motif.[4]

The Strategic Advantage: 3-Ethyloxetane as a Bioisostere

A cornerstone of modern medicinal chemistry is the concept of bioisosterism, where one functional group can be replaced by another to enhance a molecule's properties while retaining its biological activity.[5] The 3,3-disubstituted oxetane core, such as in 3-ethyloxetane derivatives, has proven to be an exceptionally effective bioisostere for two ubiquitous functional groups: the gem-dimethyl group and the carbonyl group.[1][6]

-

Gem-Dimethyl Group Replacement: While the gem-dimethyl group is often used to introduce steric bulk and block metabolic oxidation, it invariably increases lipophilicity, which can negatively impact solubility and other properties.[6] The 3-ethyloxetane motif occupies a similar steric volume but introduces a polar oxygen atom.[7] This strategic replacement can maintain or improve metabolic stability while simultaneously enhancing aqueous solubility and reducing lipophilicity.[8]

-

Carbonyl Group Replacement: The carbonyl group is a key hydrogen bond acceptor, crucial for many ligand-receptor interactions. However, it can be susceptible to metabolic reduction. The oxetane ring mimics the hydrogen bond accepting capability and dipole moment of a carbonyl group but is generally more stable to metabolic degradation, thus improving a compound's pharmacokinetic profile.[7][9]

Caption: Bioisosteric replacement strategy using the 3-ethyloxetane core.

Modulating Key Physicochemical Properties

The introduction of a 3-ethyloxetane moiety can profoundly and often predictably alter a molecule's physicochemical properties, which are critical determinants of its "drug-likeness".

Aqueous Solubility

Poor aqueous solubility is a primary reason for the failure of drug candidates. The oxetane ring, with its exposed oxygen lone pairs, acts as a strong hydrogen bond acceptor, which can significantly enhance aqueous solubility. The replacement of a non-polar group like a gem-dimethyl with a 3-ethyloxetane can increase solubility by orders of magnitude, a critical advantage for achieving sufficient bioavailability for oral administration.[8][10] The magnitude of this effect is context-dependent, with reported increases ranging from 4-fold to over 4000-fold.[8][10]

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[11] While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8] The incorporation of a 3-ethyloxetane group typically reduces lipophilicity compared to its carbocyclic or gem-dimethyl counterparts, helping to strike the optimal balance for drug-like properties.[1]

Metabolic Stability

One of the most significant advantages of using 3-ethyloxetane derivatives is the enhancement of metabolic stability.[10] By replacing metabolically vulnerable C-H bonds (e.g., benzylic protons) with the robust oxetane ring, chemists can block common sites of cytochrome P450 (CYP) oxidation.[1] This leads to a longer half-life in vivo and an improved pharmacokinetic profile.[2] In some cases, the presence of the oxetane can even redirect metabolism away from CYP enzymes towards pathways like microsomal epoxide hydrolase (mEH), which can reduce the potential for drug-drug interactions.[10]

Caption: Oxetane ring blocking a common metabolic oxidation pathway.

Basicity (pKa) Modulation

The basicity of amine-containing drugs is a critical parameter affecting their absorption, distribution, and potential for off-target effects like hERG channel inhibition. The oxetane ring acts as an electron-withdrawing group due to the inductive effect of the oxygen atom.[6] Placing a 3-ethyloxetane adjacent to an amine can significantly lower its pKa, thereby reducing its basicity at physiological pH.[8] This is a powerful strategy to mitigate basicity-related liabilities while maintaining other desirable properties.[1]

Quantitative Structure-Property Relationships (SPRs)

The true utility of the 3-ethyloxetane scaffold is revealed through matched molecular pair analysis, where its properties are directly compared to analogs.

| Parent Moiety | Oxetane Analog | ΔLogP (Oxetane - Parent) | ΔAqueous Solubility | Impact on Metabolic Stability (HLM) | Reference |

| gem-Dimethyl | 3,3-Dimethyloxetane | -0.5 to -1.5 | Often >10-fold increase | Generally Increased | [1][2] |

| Cyclopentyl | Spiro-oxetane | -0.3 to -0.8 | Variable, often improved | Significantly Increased | [2] |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Variable (-0.3 to +0.6) | Generally Comparable or Increased | Substrate Dependent, Often Increased | [2][12] |

| tert-Butyl | 3-Ethyl-3-methyloxetane | -0.7 | Significant Increase | Increased | [1][7] |

Note: The values presented are illustrative ranges derived from multiple studies. The exact impact is highly dependent on the overall molecular context.

Experimental and Computational Protocols

To ensure scientific integrity, the characterization of these derivatives relies on robust and reproducible methodologies.

Experimental Workflow: Kinetic Solubility Determination via Nephelometry

This protocol outlines a standard high-throughput method for assessing the aqueous kinetic solubility of 3-ethyloxetane derivatives.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer solution when added from a DMSO stock.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the 3-ethyloxetane derivative in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to equilibrate.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Caption: Experimental workflow for kinetic solubility measurement.

Computational Workflow: In Silico Property Prediction

Computational models are invaluable for prioritizing the synthesis of new derivatives.[13]

Objective: To predict key physicochemical properties (LogP, pKa, aqueous solubility) of virtual 3-ethyloxetane derivatives.

Methodology:

-

Structure Input: Draw the 2D structure of the desired 3-ethyloxetane derivative in a chemical drawing software or define it using a SMILES string.

-

Property Selection: Select the desired properties for prediction (e.g., cLogP, pKa, aqueous solubility).

-

Algorithm Execution: Utilize a validated computational software package (e.g., Schrödinger's QikProp, ChemAxon) that employs quantitative structure-property relationship (QSPR) models.[14][] These models are built on large datasets of experimentally determined values.[16]

-

Result Interpretation: Analyze the predicted values. Compare the results for a series of virtual analogs to identify candidates with the most promising drug-like profiles for synthesis. It is crucial to compare values calculated with the same algorithm.[16]

Conclusion and Future Outlook

The 3-ethyloxetane scaffold has firmly established itself as a valuable component of the modern medicinal chemist's toolbox.[17] Its ability to concurrently improve solubility, metabolic stability, and lipophilicity makes it a highly attractive motif for addressing the multifaceted challenges of drug optimization.[1] By serving as a polar, three-dimensional, and metabolically robust bioisostere, it enables the fine-tuning of molecular properties in a way that is often difficult to achieve with more traditional functional groups.[7]

As synthetic methodologies for accessing diverse 3,3-disubstituted oxetanes continue to advance, we can anticipate their even wider application in drug discovery programs.[17] Future research will likely focus on exploring novel derivatives, including fluorinated oxetanes, to further expand the accessible physicochemical property space and tackle ever more complex biological targets.[18] The strategic incorporation of 3-ethyloxetane and related derivatives will undoubtedly continue to contribute to the development of safer and more effective medicines.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11367-11438. [Link]

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

- Toselli, F., et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 7(5), 25-39. [Link]

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Steen, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12450. [Link]

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Shypov, R., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 20(22), 4489-4513. [Link]

- Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(5), 395-400. [Link]

- Carreira, E. M., & Fessard, T. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

- LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

- Liu, J., et al. (2012). Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer.

- Sanga, S., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 13(3), 401-413. [Link]

- ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.

- Litskan, E., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

- Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

- Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(43), 11542-11556. [Link]

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

- FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. FTLOScience. [Link]

- Croft, R. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. [Link]

- Croft, R. A., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. chigroup.site [chigroup.site]